molecular formula C5H7NO4 B082990 Methyl 2-oxo-1,3-oxazolidine-5-carboxylate CAS No. 15042-69-0

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No.: B082990
CAS No.: 15042-69-0
M. Wt: 145.11 g/mol
InChI Key: YOAIRDDVWDKCTO-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a chemical building block of significant interest in medicinal and synthetic chemistry, primarily due to its core oxazolidinone structure. The oxazolidinone pharmacophore is a well-established scaffold in antibacterial research, known for its unique mechanism of action that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is distinct from other antibacterial classes, making oxazolidinone-based compounds like linezolid and tedizolid pivotal in treating infections caused by multi-drug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond its direct antibacterial role, this compound serves as a versatile synthetic intermediate. The methyl ester and oxazolidinone functionalities make it a valuable precursor for the synthesis of more complex molecules, including chiral auxiliaries and other heterocyclic compounds explored in drug discovery programs . The ongoing challenge of bacterial resistance underscores the continued research value of this chemical template in developing novel therapeutic agents .

Properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIRDDVWDKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-69-0
Record name methyl 2-oxo-1,3-oxazolidine-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, most notably recognized for its role in a new class of synthetic antibacterial agents.[1] Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a crucial chiral building block that serves as a versatile synthon for creating more complex molecules, particularly in drug development.[2][3] Its structure, featuring a reactive ester and a stable heterocyclic core, makes it an ideal starting point for introducing chirality and functionality. This guide provides a comprehensive overview of a robust synthetic route to this compound, starting from a readily available amino acid precursor. Furthermore, it establishes a multi-technique framework for its complete chemical characterization, ensuring structural integrity, purity, and correct stereochemistry. The protocols and explanations herein are designed for researchers, chemists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale to empower effective application and troubleshooting.

The Strategic Importance of the Oxazolidinone Core

The 2-oxazolidinone motif is a five-membered heterocyclic system containing both nitrogen and oxygen, which has proven to be of immense value in organic synthesis and pharmaceutical science.[4] Its prominence grew significantly with the discovery of oxazolidinone-based antibiotics like Linezolid, which exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[2] Beyond antibacterial applications, chiral oxazolidinones are extensively used as "chiral auxiliaries," compounds that guide the stereochemical course of a reaction to produce a single desired enantiomer.[5]

This compound (Molecular Formula: C₅H₇NO₄, Molecular Weight: 145.11 g/mol ) is a prime example of a functionalized oxazolidinone.[2] Its value lies in its bifunctional nature: the oxazolidinone ring provides a stable, chiral core, while the methyl ester at the 5-position serves as a handle for further chemical modification through reactions like hydrolysis, amidation, or reduction. The synthesis of this compound in an enantiomerically pure form, such as the (5S) configuration, is therefore a critical step in the synthesis of many advanced intermediates.

Synthesis: From Amino Acid to Heterocycle

The most logical and atom-economical approach to synthesizing chiral oxazolidinones is to begin with a precursor from the "chiral pool"—naturally occurring, enantiomerically pure molecules. Amino acids are ideal starting materials. For the target molecule, serine is the logical precursor, as its backbone and sidechain contain all the necessary atoms (except the carbonyl carbon) in the correct stereochemical arrangement.

A highly effective and environmentally conscious synthetic method involves the reaction of a serine methyl ester salt with a carbonylating agent in an aqueous medium, followed by hydrolysis.[6] This approach avoids harsh organometallic reagents and simplifies the reaction setup.

Featured Synthetic Route & Mechanism

The chosen pathway proceeds in two main stages: (1) Cyclization of DL-serine methyl ester hydrochloride with a suitable carbonyl source to form the oxazolidinone ring, and (2) Hydrolysis of the resulting ester if the carboxylic acid is desired, though for the target molecule, the methyl ester is the final product. A common method for introducing the carbonyl group is through the use of phosgene or its safer equivalents like carbonyldiimidazole (CDI) or S,S'-dimethyl dithiocarbonate.[6]

The mechanism involves an initial nucleophilic attack of the amino group onto the carbonylating agent, followed by an intramolecular nucleophilic attack by the hydroxyl group to displace a leaving group and form the five-membered ring.

G Serine Serine Methyl Ester (Starting Material) Int1 N-Acyl Imidazole Intermediate Serine->Int1 + CDI - Imidazole Serine->Int1 CDI Carbonylating Agent (e.g., CDI) Product This compound (Final Product) Int1->Product Intramolecular Cyclization - Imidazole-H+ Int1->Product caption Figure 1. Reaction mechanism for oxazolidinone synthesis.

Figure 1. Reaction mechanism for oxazolidinone synthesis.
Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the cyclization of amino acid esters.[6]

Materials:

  • DL-Serine methyl ester hydrochloride

  • S,S'-Dimethyl dithiocarbonate or Triphosgene

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

  • Deionized Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add DL-serine methyl ester hydrochloride (1 equivalent) and dissolve it in a mixture of DCM and H₂O (e.g., 2:1 ratio).

  • Basification: Cool the mixture in an ice bath (0-5 °C). Slowly add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

  • Carbonylation: In a separate flask, dissolve the carbonylating agent (e.g., triphosgene, 0.4 equivalents) in DCM. Add this solution dropwise to the serine solution while maintaining the temperature below 10 °C. The choice of a phosgene equivalent is critical for safety and efficiency; it provides the C=O moiety for the ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted base, acidic byproducts, and residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

Comprehensive Characterization

A rigorous characterization workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized product. This involves a combination of spectroscopic and chromatographic techniques.

G Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR Structural Elucidation IR FT-IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (EI or ESI) Start->MS Molecular Weight Purity Chromatography (HPLC/GC) Start->Purity Purity Assessment Stereo Chiral Analysis (Polarimetry/Chiral HPLC) Start->Stereo Stereochemical Integrity Final Confirmed Structure, Purity, and Stereochemistry NMR->Final IR->Final MS->Final Purity->Final Stereo->Final caption Figure 2. Workflow for comprehensive characterization.

Figure 2. Workflow for comprehensive characterization.
Spectroscopic & Chromatographic Data

The following table summarizes the expected data from the characterization of this compound.

Technique Parameter Expected Observation Justification
¹H NMR Chemical Shift (δ)~7.0-8.0 ppm (br s, 1H, NH ), ~4.5-4.8 ppm (m, 1H, CH -CO₂Me), ~4.2-4.5 ppm (m, 2H, CH₂ -O), 3.78 ppm (s, 3H, OCH₃ )The N-H proton is typically broad. Ring protons are in the 4-5 ppm region due to adjacent heteroatoms. The methyl ester singlet is highly characteristic.[7][8]
¹³C NMR Chemical Shift (δ)~170 ppm (C =O, ester), ~159 ppm (C =O, carbamate), ~65 ppm (C H₂-O), ~55 ppm (C H-CO₂Me), ~53 ppm (OC H₃)Carbonyl carbons appear far downfield. Carbons attached to oxygen appear in the 50-70 ppm range.[8]
FT-IR Wavenumber (cm⁻¹)~3300 cm⁻¹ (N-H stretch), ~1760 cm⁻¹ (C=O stretch, carbamate), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch)The two distinct carbonyl groups should be resolvable. The N-H stretch is a key identifier for the un-substituted amine.[9]
Mass Spec. m/z145.03 [M]⁺, 114 [M-OCH₃]⁺, 86 [M-CO₂CH₃]⁺The molecular ion peak confirms the molecular weight. Common fragments arise from the loss of the methoxy or entire carbomethoxy group.
HPLC Purity>95% (by peak area)High-performance liquid chromatography is the standard for assessing the purity of non-volatile organic compounds.
Experimental Protocol: Characterization

1. NMR Sample Preparation:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer to confirm connectivity.

2. FT-IR Analysis:

  • Place a small amount of the solid product directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Alternatively, prepare a KBr pellet containing ~1% of the sample.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry Analysis:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to observe fragmentation patterns.[10]

4. Purity and Chiral Analysis:

  • Prepare a standard solution of the compound (~1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water).

  • Inject onto a reverse-phase C18 HPLC column to determine purity.

  • For chiral analysis, inject onto a chiral stationary phase column (e.g., Chiralcel OD-H) to separate enantiomers and confirm enantiomeric excess (ee).

Conclusion and Future Outlook

This guide has detailed a reliable and well-understood pathway for the synthesis of this compound, a high-value chiral building block. The causality behind the synthetic strategy—leveraging the innate chirality of serine—ensures an efficient and stereocontrolled process. The outlined characterization workflow provides a self-validating system to guarantee the quality of the final compound. By confirming structure, purity, and stereochemistry through a robust combination of NMR, IR, MS, and chromatography, researchers can confidently employ this synthon in the development of novel therapeutics and complex organic molecules, continuing the legacy of the oxazolidinone core in advancing chemical and medical science.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, A. K., & Shin, D. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for an article. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Available at: [Link]

  • SpectraBase. (n.d.). MS (GC) of Methyl-(4S,5S)-2-oxo-4-phenylmethyl-1,3-oxazolidine-5-carboxylate. Available at: [Link]

  • Singh, G., Singh, S., & Singh, M. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. Available at: [Link]

  • Wardell, J. L., de Souza, M. V. N., Wardell, S. M. S. V., & Tiekink, E. R. T. (2010). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Bonomo, R. P., Conte, E., De Guidi, G., Rizzarelli, E., & Viegli, P. (1991). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl trans -Oxazolidine-5-Carboxylate, A Chiral Synthon for threo -β-Amino-α-Hydroxy Acid. Available at: [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Available at: [Link]

  • MDPI. (n.d.). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Available at: [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available at: [Link]

  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Roe, C., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-(1-methylpyrrol-3-yl)-1,3-oxazolidine. Available at: [Link]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

  • PubChem. (n.d.). 5-Methyloxazolidine. Available at: [Link]

  • Zhang, W., & Lu, Y. (2009). trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Aslam, M., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Bakke, B. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. Available at: [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with diverse biological activities remains a paramount objective. Among these, the 2-oxo-1,3-oxazolidine ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, unrelated classes of biological targets. This versatility has led to the development of a wide array of therapeutic agents. This technical guide delves into the biological significance of a specific, yet promising, subset of this class: the methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives. While the broader oxazolidinone family, exemplified by the antibiotic Linezolid, is well-characterized, this guide will illuminate the nuanced biological activities and therapeutic potential inherent to derivatives functionalized with a methyl carboxylate at the C-5 position. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this exciting chemical space.

The 2-Oxo-1,3-Oxazolidinone Core: A Foundation of Biological Activity

The 2-oxo-1,3-oxazolidinone moiety is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.[1] This structure is not only a versatile synthetic building block but also a key pharmacophore responsible for a range of biological activities.[2] The core structure's rigidity and potential for stereospecific substitutions at the C-4 and C-5 positions allow for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules.

Synthesis of this compound Derivatives: A Gateway to Diversity

The synthetic accessibility of the this compound scaffold is a key driver of its exploration in medicinal chemistry. A common synthetic route involves the cyclization of β-amino alcohols with a carbonyl source, followed by esterification. A representative synthetic workflow is outlined below.

Synthesis_Workflow β-Amino Alcohol β-Amino Alcohol Intermediate_1 Cyclization β-Amino Alcohol->Intermediate_1 Carbonyl Source (e.g., Phosgene, Diethyl Carbonate) Oxazolidinone_Carboxylic_Acid Oxazolidinone_Carboxylic_Acid Intermediate_1->Oxazolidinone_Carboxylic_Acid Hydrolysis Final_Product This compound Derivative Oxazolidinone_Carboxylic_Acid->Final_Product Esterification (Methanol, Acid Catalyst)

Caption: A generalized synthetic workflow for this compound derivatives.

This modular synthesis allows for the introduction of a wide variety of substituents at different positions of the oxazolidinone ring, enabling the generation of large chemical libraries for biological screening.

Antimicrobial Activity: Targeting Bacterial Protein Synthesis

The most well-documented biological activity of the broader oxazolidinone class is their potent antibacterial effect, particularly against Gram-positive bacteria.[1] This activity is also observed in derivatives of this compound.[3]

Mechanism of Action

Oxazolidinones exert their antibacterial action by inhibiting bacterial protein synthesis.[1] Unlike many other classes of antibiotics that target the elongation phase of protein synthesis, oxazolidinones uniquely bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4] This binding event prevents the formation of the initiation complex, a critical first step in protein synthesis. This distinct mechanism of action is a key reason for the lack of cross-resistance with other antibiotic classes.[1]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to P-site Inhibition X Oxazolidinone->Inhibition fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Mechanism of antibacterial action of oxazolidinone derivatives.

Spectrum of Activity and Efficacy

Derivatives of this compound have demonstrated activity against a range of bacterial strains. Preliminary studies have reported minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against both Gram-positive and Gram-negative bacteria.[3] While generally more potent against Gram-positive organisms, certain structural modifications can enhance activity against Gram-negative pathogens.[5]

Derivative TypeTarget OrganismMIC (µg/mL)Reference
Fused Heterocyclic C-RingS. aureus (Linezolid-resistant)<0.125 - 4[5]
Pyridine-3-ylS. aureus (ATCC25923)32 - 256[6]
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateEn. cloacae0.004 - 0.03[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard method for evaluating the antibacterial efficacy of new compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A New Frontier for Oxazolidinones

Beyond their established antibacterial properties, oxazolidinone derivatives, including those with the this compound core, are being investigated for their potential as anticancer agents.[3] Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.[3][8]

Proposed Mechanisms of Anticancer Action

The precise mechanisms by which these compounds exert their anticancer effects are still under active investigation, but several potential pathways have been proposed:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, potentially through the activation of caspase cascades.[8]

  • Cell Cycle Arrest: Certain oxazolidinones can arrest the cell cycle at specific checkpoints, such as the G1 phase, preventing cancer cell proliferation.[8]

  • Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell growth and survival.[3]

Anticancer_Mechanisms cluster_effects Cellular Effects Oxazolidinone_Derivative This compound Derivative Apoptosis Induction of Apoptosis Oxazolidinone_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Oxazolidinone_Derivative->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition Oxazolidinone_Derivative->Enzyme_Inhibition Cancer_Cell_Death Cancer Cell Death / Growth Inhibition Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death

Caption: Proposed mechanisms of anticancer activity for oxazolidinone derivatives.

In Vitro Cytotoxicity Data

Studies on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[8]

CompoundCell LineIC₅₀ (µM)Reference
OI DerivativeMCF-717.66[8]
OI DerivativeHeLa31.10[8]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Antiviral Potential: An Emerging Area of Investigation

The exploration of oxazolidinone derivatives for antiviral applications is a more recent but rapidly growing field. Some isoxazolidine analogues, which share a similar five-membered heterocyclic core, have shown promising activity against a range of DNA and RNA viruses.[9][10]

Antiviral Spectrum

Studies on isoxazolidine phosphonates have demonstrated activity against:

  • Herpes Simplex Virus (HSV) [9]

  • Vaccinia Virus [9]

  • Coxsackie B4 Virus [9]

  • Punta Toro Virus [9]

  • Cytomegalovirus (CMV) [9]

Compound SeriesVirusEC₅₀ (µM)Reference
Isoxazolidine phosphonatesCytomegalovirus8.9[9]
Isoxazolidine phosphonatesHSV and Vaccinia viruses45-58[9]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation:

    • Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection:

    • Infect the cell monolayers with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment:

    • Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation:

    • Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix and stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Calculation of EC₅₀:

    • The EC₅₀ is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.

Concluding Remarks and Future Directions

The this compound scaffold and its derivatives represent a compelling area of research in medicinal chemistry. Building upon the well-established antibacterial properties of the broader oxazolidinone class, these compounds are demonstrating promising potential as anticancer and antiviral agents. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Future research should focus on:

  • Elucidation of Anticancer and Antiviral Mechanisms: A deeper understanding of the molecular targets and pathways involved in the anticancer and antiviral activities of these compounds is crucial for rational drug design.

  • Expansion of the Chemical Space: The synthesis and screening of more diverse libraries of this compound derivatives will likely uncover novel biological activities.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Benchchem. This compound | 15042-69-0.

  • Głowacka, I. E., et al. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. Bioorganic & Medicinal Chemistry, 21(19), 5796-5807.

  • Naik, P., et al. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 8(33), e202301881.

  • Głowacka, I. E., et al. Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker. Bioorganic & Medicinal Chemistry, 20(18), 5475-5485.

  • International Journal of Medical Toxicology and Legal Medicine. Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives.

  • Bioorganic & Medicinal Chemistry Letters. The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones.

  • MDPI. N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.

  • Molecules. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.

  • PubMed. Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates.

  • International Journal of Molecular Sciences. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer.

  • Nucleosides, Nucleotides & Nucleic Acids. Novel 5-arylcarbamoyl-2-methylisoxazolidin-3-yl-3-phosphonates as nucleotide analogues.

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.

  • Molecules. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

  • International Journal of Pharmaceutical Sciences and Research. Current Updates on Oxazolidinone and Its Significance.

  • Molecules. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

  • ResearchGate. Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.

  • Pakistan Journal of Pharmaceutical Sciences. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses.

  • ResearchGate. Chemical structures of biologically active oxazolidinone derivatives.

  • ResearchGate. Synthesis, Characterization, and Study of Biological, Laser, and Molecular Docking Activity of Oxazolidinone‐5‐one Compounds Derived From 5‐methyl 1,3,4‐thiadiazole‐2‐amine.

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

  • Acta Crystallographica Section E. (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate.

  • Molecules. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.

  • Sigma-Aldrich. methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.

  • Chemspace. 5-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid.

  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry.

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

  • Acta Crystallographica Section E. Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate.

Sources

The Evans Paradigm: A Technical Guide to Oxazolidinone Chiral Auxiliaries

[1]

Executive Summary In the landscape of asymmetric synthesis, few methodologies rival the reliability and predictability of the Evans Oxazolidinone Chiral Auxiliaries .[1] First introduced by David A. Evans at Harvard University in the early 1980s, these "chiral handles" transformed the field by allowing researchers to convert inexpensive chiral pool amino acids (Valine, Phenylalanine) into powerful tools for stereocontrol.

This guide provides a technical deep-dive into the mechanistic underpinnings, operational protocols, and critical decision-making frameworks required to master this "Gold Standard" of asymmetric synthesis.

Historical Genesis & The Problem of Control

Before 1981, asymmetric C-C bond formation relied heavily on substrate control (existing chirality in the molecule) or early-stage chiral pool manipulation. The challenge was enolate geometry . To achieve high stereoselectivity in aldol or alkylation reactions, one must control two variables:

  • Enolate Geometry: Exclusively forming the Z or E enolate.[2]

  • Facial Selectivity: Forcing the electrophile to attack from only one face of the enolate.

The Breakthrough (1981-1982): Evans discovered that

chelation

Mechanistic Principles: The "Evans Enolate"

The success of the Evans auxiliary relies on the formation of a specific metal-enolate structure.

The Z-Enolate Preference

Regardless of whether Lithium (alkylation) or Boron (aldol) is used, the system overwhelmingly favors the Z-enolate .

  • Steric Factor: The

    
     strain between the R-group of the enolate and the auxiliary is minimized in the Z-isomer.
    
  • Dipole Factor: In the ground state, the two carbonyl dipoles oppose each other (anti-parallel). Upon enolization with a Lewis acid, they align to chelate the metal.

Facial Selectivity (The Diastereofacial Bias)

Once the Z-enolate is formed, the chiral substituent on the oxazolidinone ring (e.g., Isopropyl from Valine, Benzyl from Phenylalanine) projects into space, effectively blocking one face of the double bond.

  • Result: The electrophile is forced to attack from the open face (opposite the bulky group).

Visualization: The Mechanistic Pathway

The following diagram illustrates the workflow from auxiliary attachment to the critical transition state logic.

EvansMechanismcluster_logicStereocontrol LogicStartAmino Acid(Valine/Phe)AuxOxazolidinoneAuxiliary (Xc)Start->AuxReduction +CyclizationAcylN-AcylatedPrecursorAux->Acyln-BuLiAcid ChlorideEnolateZ-Enolate(Chelated)Acyl->EnolateLDA (Li)or Bu2BOTf (B)TSTransition State(Face Blocked)Enolate->TSElectrophileApproachProductEnrichedProductTS->ProductC-C BondFormationProduct->AuxCleavage(Recycle)

Caption: Figure 1. The Evans Cycle showing the transformation from chiral pool material to the rigid chelated Z-enolate that dictates stereochemistry.

The Two Pillars: Alkylation and Aldol[3][4]

Asymmetric Alkylation (Lithium Enolates)

Alkylation typically utilizes Lithium Enolates generated by LDA.[3]

  • Reagent: LDA (Lithium Diisopropylamide) or NaHMDS.[2]

  • Mechanism: The Li cation chelates between the enolate oxygen and the auxiliary carbonyl.

  • Electrophiles: Highly reactive alkyl halides (Allyl bromide, Benzyl bromide, Methyl iodide).

  • Limitation: Secondary alkyl halides often fail due to elimination or low reactivity.

Asymmetric Aldol (Boron Enolates)

This is the "Crown Jewel" of the Evans methodology.

  • Reagent: Dibutylboron Triflate (Bu

    
    BOTf)  with a tertiary amine (DIPEA or TEA).
    
  • Why Boron? The B-O bond is shorter and stronger than the Li-O bond, creating a tighter transition state.

  • Selectivity: Produces Syn-Aldol products almost exclusively (Evans Syn).

  • Transition State: The Zimmerman-Traxler model.

ZimmermanTraxlerBoronBoron CenterAldehydeAldehyde (R-CHO)(Equatorial)Boron->AldehydeCoordinationEnolateZ-Enolate(Chair Frame)Boron->EnolateChelationOutcomeSyn-Aldol ProductAldehyde->OutcomeH-TransferEnolate->OutcomeC-C Bond

Caption: Figure 2. Simplified Zimmerman-Traxler Transition State. The aldehyde R-group occupies the equatorial position to minimize steric clash, leading to Syn selectivity.

Detailed Experimental Protocols

Protocol A: Evans Syn-Aldol Reaction

Standard Operating Procedure for Bu

  • Enolization:

    • Cool a solution of

      
      -acyloxazolidinone (1.0 equiv) in dry CH
      
      
      Cl
      
      
      to -78 °C .
    • Add Bu

      
      BOTf  (1.1 equiv) dropwise. Note: Bu
      
      
      BOTf is air-sensitive; handle under Argon.
    • Add DIPEA (1.2 equiv) dropwise.

    • CRITICAL: Warm to 0 °C for 15 minutes to ensure complete enolate formation, then re-cool to -78 °C . (Failure to warm results in incomplete enolization).

  • Reaction:

    • Add the aldehyde (1.1–1.2 equiv) dropwise (neat or in CH

      
      Cl
      
      
      ) at -78 °C.
    • Stir at -78 °C for 30–60 minutes, then warm to 0 °C over 1 hour.

  • Workup (Oxidative):

    • Quench with pH 7 phosphate buffer.

    • Add 30% H

      
      O
      
      
      in Methanol (1:2 ratio) carefully while stirring at 0 °C. Reason: This cleaves the Boron-Oxygen bond to release the product.
    • Stir 1 hour, extract with CH

      
      Cl
      
      
      .
Protocol B: Hydrolytic Cleavage (LiOH/H O )

Removing the auxiliary to yield the free carboxylic acid.

  • Dissolve the aldol/alkylation adduct in THF/H

    
    O (3:1) at 0 °C.
    
  • Add 30% H

    
    O
    
    
    (4 equiv).
  • Add LiOH·H

    
    O  (2 equiv).
    
  • Monitor by TLC. Upon completion, quench with saturated Na

    
    SO
    
    
    (to destroy excess peroxide) and NaHCO
    
    
    .
    • Why H

      
      O
      
      
      ?
      The hydroperoxide anion (HOO
      
      
      ) is more nucleophilic (alpha-effect) but less basic than hydroxide (HO
      
      
      ). It attacks the exocyclic carbonyl (imide) preferentially. Using LiOH alone often attacks the endocyclic carbonyl, destroying the expensive auxiliary.

Cleavage Methodologies Comparison

The versatility of the Evans auxiliary lies in the ability to access different functional groups upon cleavage.

Target Functional GroupReagentsMechanismNotes
Carboxylic Acid LiOH, H

O

HydrolysisStandard method. Recycles auxiliary.
Primary Alcohol LiBH

(or LiAlH

)
ReductionDirect conversion. Mild conditions.
Weinreb Amide AlMe

, HN(OMe)Me
TransaminationDirect access to ketones/aldehydes.
Thioester LiSRTrans-thioesterificationUseful for subsequent acylations.
Ester Ti(OR)

or Mg(OR)

TransesterificationDirect conversion to methyl/ethyl esters.

Comparative Analysis: Evans vs. Modern Alternatives

While catalytic asymmetric synthesis (e.g., organocatalysis) has grown, Evans auxiliaries remain the industry benchmark for specific reasons:

  • Crystallinity: Oxazolidinone adducts are often highly crystalline. This allows for enantiomeric upgrade via recrystallization, a feature catalytic methods (which yield oils) often lack.

  • Reliability: The reaction works on a massive range of substrates with predictable stereochemistry.

  • Scale: While stoichiometric, the reagents are cheap (Valine) and the auxiliary is recoverable.

Comparison with Myers Auxiliaries (Pseudoephedrine):

  • Evans: Superior for Aldol reactions (Boron enolates).[2]

  • Myers: Superior for Alkylation (highly crystalline, efficient) but less versatile for aldol chemistry.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.[3] [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[3][4] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3] [Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83. [Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "The asymmetric synthesis of alpha-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-alpha-azido carboxylic acids." Journal of the American Chemical Society, 1987 , 109(22), 6881–6883. [Link]

"solubility and stability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Introduction

This compound is a heterocyclic building block of considerable interest within medicinal and synthetic chemistry. Its core structure is the oxazolidinone ring, a pharmacophore that is a cornerstone of a unique class of antibacterial agents known for inhibiting bacterial protein synthesis.[1] This compound, with its methyl ester and reactive oxazolidinone functionalities, serves as a valuable precursor for synthesizing more complex molecules, including chiral auxiliaries and novel therapeutic candidates.[1] As research into new antibacterial agents continues to combat rising resistance, a thorough understanding of the fundamental physicochemical properties of key intermediates like this compound is paramount for researchers, scientists, and drug development professionals.[1]

This guide provides a detailed examination of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their development efforts.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics, which are summarized below. These properties influence its behavior in various experimental and formulation settings.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₇NO₄[1][2]
Molecular Weight 145.11 g/mol [1][2]
CAS Number 15042-69-0[1]
Physical Form Powder
Topological Polar Surface Area 64.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Solubility Profile

2.1. Qualitative Solubility Assessment

The presence of multiple polar functional groups (two carbonyls, an ether linkage, and an N-H group) suggests good solubility in polar organic solvents. The methyl ester provides some lipophilic character, potentially allowing for limited solubility in less polar media.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the solvent and the polar oxazolidinone ring.
Polar Protic Methanol, Ethanol, WaterModerate to High in Alcohols; Low to Moderate in WaterCapable of hydrogen bonding with the N-H and carbonyl oxygen atoms. Water solubility may be limited by the overall molecular structure.
Nonpolar / Low Polarity Hexanes, Toluene, Dichloromethane (DCM)Low to Moderate in DCM; Very Low in Hexanes/TolueneLimited interactions. DCM may show some solubility due to its ability to interact with the ester group.

2.2. Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol provides a reliable means to quantify solubility in various solvent systems.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mL) in a sealed, transparent vessel. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a preliminary 24-hour period. Check for equilibrium by taking measurements at timed intervals (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are within agreement (e.g., <5% variance).

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature to permit the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant, free of any solid particles.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is expressed in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding a compound's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential liabilities in drug development. The primary degradation route for this molecule is expected to be hydrolysis due to the presence of both an ester and a lactam (amide) within the oxazolidinone ring.

3.1. Key Factors Influencing Stability

  • Hydrolytic Stability (pH-Dependent):

    • Acidic Conditions: Acid-catalyzed hydrolysis can occur at both the ester linkage and the oxazolidinone ring. Protonation of the carbonyl oxygen atoms makes them more susceptible to nucleophilic attack by water.

    • Basic Conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester is expected to be a primary degradation pathway. Strong basic conditions can also promote the cleavage of the oxazolidinone ring. Studies on related oxazolidine structures confirm their susceptibility to hydrolysis.[5]

  • Thermal Stability: The compound is a solid at room temperature and is expected to be stable under standard storage conditions. However, elevated temperatures, particularly in the presence of moisture or catalytic impurities (acidic or basic), can accelerate degradation. Thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), can be used to determine its melting point and decomposition temperature.[6]

  • Photostability: Molecules with carbonyl groups can be susceptible to photodegradation. Exposure to high-intensity UV light may induce degradation. Standard photostability testing as outlined in ICH guideline Q1B should be performed if the compound is intended for pharmaceutical use.

3.2. Proposed Degradation Pathways

The most probable degradation pathways involve the hydrolysis of the ester and/or the oxazolidinone ring.

G cluster_0 This compound cluster_1 Degradation Products A Parent Compound B Product 1: 2-Oxo-1,3-oxazolidine-5-carboxylic acid A->B Ester Hydrolysis (Acidic/Basic Conditions) C Product 2: Ring-Opened Amino Acid Derivative A->C Ring Cleavage (Strong Acidic/Basic Conditions)

Caption: Proposed hydrolytic degradation pathways for the title compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound while also separating and detecting any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the preferred technique.[4]

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) allows for the separation of compounds with different polarities.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is used for quantification.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to identify and characterize degradation products after isolation.[1][5]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a compound. This is a critical step in drug development and for establishing the stability-indicating nature of an analytical method.

G start Prepare Stock Solution of Compound in Suitable Solvent acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B Light Conditions) start->photo control Control Sample (No Stressor, Same Conditions) start->control analysis Analyze All Samples by Validated HPLC-UV/MS Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis evaluate Evaluate Results: - % Degradation - Identify Major Degradants - Establish Mass Balance analysis->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature, as base hydrolysis is often rapid.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.

    • Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution sample at the same temperature.

    • Photodegradation: Expose a solution sample to a light source conforming to ICH Q1B guidelines (providing specific UV and visible light exposure). Wrap a control sample in foil to protect it from light.

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equimolar amount of base to the acid-stressed sample and acid to the base-stressed sample.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Determine the relative retention times and peak areas of any new peaks (degradation products).

    • If using LC-MS, propose structures for the major degradants.

    • Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. A comprehensive understanding of its solubility and stability is not merely academic but a practical necessity for its effective use in synthesis, purification, and the development of new chemical entities. This guide provides the necessary theoretical framework and actionable experimental protocols to characterize these critical properties. By applying the described methodologies for solubility determination and forced degradation, researchers can ensure the integrity of their starting materials, anticipate potential liabilities, and accelerate their research and development programs with confidence.

References

  • Shalan, S., Nasr, J. J., & Belal, F. (2013). Determination of Tizoxanide, the Active Metabolite of Nitazoxanide, by Micellar Liquid Chromatography Using Monolithic Column. Application to Pharmacokinetic Studies. Analytical Methods. Retrieved from [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. Retrieved from [Link]

  • Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. Retrieved from [Link]

  • Bou-Hamdan, H., Gámez-Vallejo, J. J., Miranda, L. D., & Jelsch, C. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1682. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Diastereoselective Alkylation of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the diastereoselective alkylation of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate and its derivatives.

This protocol addresses the synthesis of quaternary


-substituted isoserine derivatives  and related 

-amino acids.[1][2] It focuses on the Self-Regeneration of Stereocenters (SRS) principle, as direct alkylation of the parent 5-carboxylate without a secondary stereocontrol element (like a C2-acetal) leads to racemization.

-Amino Acid Precursors
Methodology:  Seebach Self-Regeneration of Stereocenters (SRS) / Enolate Alkylation

Abstract & Strategic Overview

This compound is a critical chiral scaffold derived from Isoserine (3-amino-2-hydroxypropionic acid) or Serine . It serves as a precursor for generating quaternary stereocenters at the


-position relative to the carboxylate.

The Challenge: Direct enolization of the simple (5S)-5-methoxycarbonyl-2-oxazolidinone generates a planar enolate, destroying the C5 stereocenter. Upon reprotonation or alkylation, the product is racemic unless an external chiral influence is present.

The Solution (SRS Principle): To achieve diastereoselective alkylation , the "memory of chirality" is preserved by temporarily introducing a second stereocenter—typically at the C2 position via condensation with a bulky aldehyde (e.g., pivaldehyde) or by using a C4-directing group. This protocol details the alkylation of the 2-substituted or N-protected variants, where the molecular conformation dictates the facial selectivity of the incoming electrophile.

Mechanistic Insight & Pathway

The reaction relies on the formation of a lithium enolate.[3] The diastereoselectivity is governed by the steric shielding of one face of the enolate, usually by a tert-butyl group at C2 (in SRS methodology) or a bulky substituent at C4.

Graphviz Pathway: SRS Alkylation Cycle

SRS_Pathway Start L-Isoserine / Serine (Starting Material) Scaffold Methyl 2-oxo-1,3- oxazolidine-5-carboxylate (Core Scaffold) Start->Scaffold Cyclization Protection Acetalization (e.g., Pivaldehyde) Creates C2 Stereocenter Scaffold->Protection Stereoselective Acetalization Enolate Li-Enolate Species (Planar C5, Chiral C2) Protection->Enolate LiHMDS -78°C Alkylated 5-Alkyl-5-Carboxylate (Quaternary Center) Enolate->Alkylated R-X (Electrophile) Anti-addition to C2-tBu Product Enantiopure Quaternary Amino Acid Alkylated->Product Hydrolysis

Figure 1: The Self-Regeneration of Stereocenters (SRS) pathway. The C2-substituent (introduced in the 'Protection' step) acts as a temporary chiral anchor, directing the alkylation at C5 after the original C5 stereocenter is planarized by enolization.

Detailed Protocol

Reagents and Equipment[3][4][5][6][7][8]
  • Substrate: (2R,5S)-2-(tert-butyl)-5-(methoxycarbonyl)-1,3-oxazolidin-3-yl-carboxylate (or N-Boc protected equivalent). Note: The specific substrate must be chosen based on the desired absolute configuration.

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).

  • Co-solvent (Optional): HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). Used to de-aggregate the enolate for difficult alkylations.

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, Allyl bromide).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 25 mL two-necked round-bottom flask under vacuum.

  • Purge with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Maintain an inert atmosphere throughout the procedure.

Step 2: Enolate Formation
  • Dissolve Substrate: Add the oxazolidinone substrate (1.0 equiv, e.g., 1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (10 mL, 0.1 M concentration).

    • Expert Note: If the electrophile is known to be sluggish, add HMPA (4.0 equiv) at this stage to solvate the lithium cation.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise via syringe over 5 minutes.

    • Observation: A color change (often pale yellow) may occur, indicating enolate formation.

  • Aging: Stir at -78 °C for 30–45 minutes .

    • Critical: Do not warm the enolate. 5-substituted oxazolidinone enolates can undergo

      
      -elimination (ring opening) if warmed above -40 °C.
      
Step 3: Diastereoselective Alkylation[4]
  • Electrophile Addition: Add the Alkyl Halide (1.2 – 1.5 equiv) neat or as a solution in minimal THF dropwise.

    • Rate: Slow addition prevents local exotherms which could erode stereoselectivity.

  • Reaction: Stir at -78 °C.

    • Time: Reactive electrophiles (MeI, BnBr) typically react within 1–3 hours . Less reactive ones may require slow warming to -40 °C.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or GC-MS.

Step 4: Quench and Workup[5][6]
  • Quench: Once conversion is complete, quench the reaction at -78 °C by adding saturated aqueous

    
     (5 mL).
    
  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Wash with water (
    
    
    mL) and brine (
    
    
    mL).
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Analysis & Expected Results

Stereochemical Outcome

The cis-2,5-disubstituted product is generally favored if utilizing the 2-tert-butyl scaffold. The bulky tert-butyl group at C2 forces the enolate to accept the electrophile from the face opposite to the tert-butyl group (anti-addition).

ParameterConditionExpected Outcome
Diastereomeric Ratio (dr) LiHMDS / -78°CTypically > 95:5 (trans/cis relative to C2)
Yield Standard Alkyl Halides70 – 90%
Side Products High Temp (> -40°C)Elimination products (Acrolein derivatives)
Side Products Unprotected NHN-alkylation (if N-H is not protected)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Enolate decomposition (Elimination)Ensure temperature stays strictly at -78°C. Reduce base aging time.
No Reaction Aggregated EnolateAdd HMPA or DMPU (3-4 equiv) to the reaction mixture.
Poor dr "Leaking" mechanismEnsure the C2-substituent (acetal) is bulky (t-Butyl). Methyl/Ethyl acetals provide lower selectivity.
N-Alkylation Deprotonation of NHEnsure N is protected (Boc, Cbz) or use 2 equiv of base (risky).

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748.

  • Tomasini, C., et al. "Diastereoselective Synthesis of Enantiopure

    
    -Amino Acids from N-Boc-isoserine Derivatives." The Journal of Organic Chemistry, vol. 63, no. 26, 1998, pp. 9463–9469. 
    
  • Abele, S. & Seebach, D. "Preparation of achiral, enantiopure, and racemic chiral 2-substituted 3-acyl-4-alkyl-oxazolidin-5-ones." European Journal of Organic Chemistry, 2000.

  • Hanessian, S., et al.

    
    -Amino Acids." Chemical Reviews, vol. 97, 1997. 
    

Sources

Application Note: Methyl 2-oxo-1,3-oxazolidine-5-carboxylate in Asymmetric Aldol Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (and its derivatives) in asymmetric aldol reactions. While often overshadowed by the C4-substituted "Evans Auxiliaries," this C5-substituted scaffold offers unique steric environments and chelation potentials, serving primarily as a chiral electrophile precursor or a specialized auxiliary for constructing complex amino-polyol architectures (e.g., sphingosines, statines).

Executive Summary & Strategic Value

This compound represents a critical "Chiral Pool" building block, typically derived from isoserine or mannitol. Unlike standard Evans auxiliaries that induce chirality via a C4-substituent on the enolate donor, this molecule is most potently applied as a chiral acceptor precursor .

By reducing the C5-ester to an aldehyde, researchers generate a rigid, chiral electrophile. This intermediate exerts exceptional facial selectivity in subsequent aldol reactions due to the fixed orientation of the oxazolidinone ring, which minimizes conformational flexibility compared to acyclic amino-aldehyde equivalents (like Garner’s aldehyde).

Key Applications:

  • Synthesis of Chiral Amino-Polyols: Stereocontrolled entry to sphingosine and ceramide backbones.

  • Anti-Aldol Access: Overcoming the intrinsic syn-bias of standard enolates via double-stereodifferentiating reactions.

  • Stereochemical Locking: The cyclic carbamate protects the amine and alcohol functionalities simultaneously, preventing catalyst poisoning during Lewis acid-mediated aldol steps.

Mechanistic Principles

The "Rigid Electrophile" Hypothesis

When used as an aldehyde precursor, the oxazolidinone ring imposes a rigid steric barrier. In an aldol reaction, the incoming nucleophile (enolate) must approach the aldehyde face that minimizes steric clash with the ring system.

  • Felkin-Anh vs. Chelation Control:

    • Non-Chelating Conditions (e.g., BF₃·OEt₂): The reaction proceeds via the Felkin-Anh model. The bulky oxazolidinone ring acts as the "Large" group, directing the nucleophile to the anti trajectory.

    • Chelating Conditions (e.g., TiCl₄, MgBr₂): The ring carbonyl (C2=O) and the aldehyde carbonyl can form a stable chelate with the Lewis acid, flipping the facial selectivity to favor the syn product.

Pathway Visualization

The following diagram illustrates the divergence between using this scaffold as a Nucleophile (Auxiliary) vs. an Electrophile (Acceptor).

AldolPathways cluster_A Pathway A: Chiral Acceptor (Major Application) cluster_B Pathway B: Chiral Auxiliary (Specialized) Start Methyl 2-oxo-1,3- oxazolidine-5-carboxylate Red DIBAL-H Reduction (-78°C) Start->Red Pathway A Acylation N-Acylation (R-COCl / Base) Start->Acylation Pathway B Aldehyde Chiral Aldehyde Intermediate Red->Aldehyde AldolRxn Asymmetric Aldol (with Enolate) Aldehyde->AldolRxn Lewis Acid ProductA Amino-Polyol Adduct AldolRxn->ProductA Imide N-Acyl Oxazolidinone Acylation->Imide Enolization Enolization (TiCl4 / DIPEA) Imide->Enolization ProductB Aldol Adduct (C5-Directed) Enolization->ProductB

Figure 1: Divergent synthetic pathways. Pathway A (Reduction to Aldehyde) is the dominant strategy for generating high-value amino-polyol scaffolds.

Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Aldehyde (Electrophile)

Objective: Convert this compound to 2-oxo-1,3-oxazolidine-5-carbaldehyde without racemization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

  • Solvent: Anhydrous THF or Toluene

  • Quench: Methanol, Rochelle's Salt (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent over-reduction to the alcohol.

  • Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with KMnO₄; aldehyde spot will be distinct from ester).

  • Quench: Add anhydrous Methanol (5.0 equiv) at -78°C. Stir for 10 minutes.

  • Workup: Pour mixture into a vigorously stirring solution of Rochelle's Salt (Potassium sodium tartrate). Stir for 2 hours until the aluminum emulsion breaks and layers separate clearly.

  • Isolation: Extract with EtOAc (3x). Dry over Na₂SO₄.[1] Concentrate in vacuo.

    • Note: The resulting aldehyde is unstable on silica gel. Use immediately in the subsequent aldol reaction.

Protocol B: The Asymmetric Aldol Reaction (Mukaiyama Type)

Objective: React the freshly prepared aldehyde with a silyl enol ether to set stereocenters.

Reagents:

  • Electrophile: 2-oxo-1,3-oxazolidine-5-carbaldehyde (from Protocol A)

  • Nucleophile: Silyl Enol Ether (e.g., derived from acetophenone or propionate)

  • Lewis Acid: BF₃·OEt₂ (for Felkin-Anh) or TiCl₄ (for Chelation)

  • Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde in CH₂Cl₂ (0.2 M) and cool to -78°C .

  • Lewis Acid Activation: Add BF₃·OEt₂ (1.1 equiv) dropwise. Stir for 15 minutes to complex the aldehyde.

  • Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 4–6 hours.

  • Quench: Quench with sat. aq. NaHCO₃. Warm to room temperature.

  • Purification: Extract with CH₂Cl₂, dry, and purify via flash chromatography.

Data Analysis & Validation

Stereochemical Outcome (Example Data)

The following table summarizes the diastereomeric ratios (dr) typically observed when reacting the 5-formyl-2-oxazolidinone with a standard enolate (e.g., lithium enolate of methyl acetate).

Reaction ConditionLewis AcidMajor Product ConfigurationDiastereomeric Ratio (dr)Yield
Chelation Control TiCl₄ / ZnCl₂syn (2,3-anti relative to ring)> 95:582%
Felkin-Anh Control BF₃·OEt₂anti (2,3-syn relative to ring)88:1278%
Thermal (No LA) NoneMixed55:4540%

Interpretation: The high dr under TiCl₄ conditions confirms the strong chelating ability of the oxazolidinone carbonyls, making this scaffold predictable for syn-aldol synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-reduction to alcoholEnsure T < -70°C; titrate DIBAL-H; quench precisely.
Racemization Alpha-proton acidityAvoid basic workups; use Rochelle's salt; process aldehyde immediately.
Poor dr (Step 2) Moisture in Lewis AcidUse freshly distilled BF₃·OEt₂ or TiCl₄; ensure strict anhydrous conditions.
No Reaction Steric bulk of C5-ringIncrease concentration (0.5 M); switch to a more reactive Lewis Acid (e.g., MgBr₂·OEt₂).

References

  • BenchChem. "this compound: Chemical Reactions Analysis." BenchChem Database. Accessed 2023.[2] Link

  • Ta, L., et al. "N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis."[3][4] J. Org.[2][3][5] Chem., 2018.[3] Link[3]

  • National Institutes of Health (NIH). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." PubMed Central. Link

  • Sigma-Aldrich. "Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate Product Sheet." Merck. Link

  • Gao, K., et al. "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers." MDPI Molecules, 2023. Link

Sources

Application Notes and Protocols: Enantioselective Synthesis of α-Amino Acids Using Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Amino Acids and the Utility of Oxazolidinone Auxiliaries

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These molecules serve as fundamental building blocks for a vast array of pharmaceuticals, including peptide-based therapeutics, enzyme inhibitors, and other complex chiral molecules. The biological activity of such compounds is often intrinsically linked to their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, robust and efficient methods for asymmetric amino acid synthesis are in high demand.

Chiral auxiliaries have emerged as a powerful tool in asymmetric synthesis, providing a reliable strategy for the stereocontrolled formation of new chiral centers.[1] Among the various classes of chiral auxiliaries, oxazolidinones, particularly those popularized by Evans, have proven to be exceptionally effective and versatile.[2] These auxiliaries are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of subsequent reactions before being cleaved and often recovered for reuse.

This application note details the use of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, a serine-derived chiral auxiliary, in the enantioselective synthesis of non-proteinogenic α-amino acids. The inherent chirality of this auxiliary, derived from a readily available amino acid, provides a scaffold for the diastereoselective alkylation of its N-acylated derivatives, ultimately affording access to a diverse range of enantiopure α-amino acids.

Mechanistic Principles: Achieving Stereocontrol

The enantioselective synthesis of α-amino acids using this compound hinges on a three-step sequence: N-acylation, diastereoselective alkylation, and auxiliary cleavage. The key to the stereocontrol lies in the formation of a rigid, chelated enolate intermediate during the alkylation step.

  • N-Acylation: The synthesis begins with the acylation of the nitrogen atom of the oxazolidinone ring. This is a crucial step as it introduces the acyl group that will ultimately become the backbone of the newly synthesized amino acid. Various methods can be employed for this transformation, including the use of acid chlorides or anhydrides.[3][4]

  • Diastereoselective Alkylation: The N-acylated oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate a specific enolate isomer. The chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring creates a rigid, planar structure. This conformation sterically hinders one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.[5]

  • Auxiliary Cleavage: Following the diastereoselective alkylation, the chiral auxiliary is cleaved to release the desired α-amino acid. This is typically achieved through hydrolysis, often under mild basic conditions, to yield the carboxylic acid.[6] The choice of cleavage conditions is critical to avoid racemization of the newly formed stereocenter.

Mechanism of Diastereoselective Alkylation cluster_0 N-Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Auxiliary This compound N_Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->N_Acyl_Auxiliary Acylation Acyl_Chloride R'-COCl Acyl_Chloride->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (Base) N_Acyl_Auxiliary->Enolate_Formation Chelated_Enolate Rigid Chelated Enolate Enolate_Formation->Chelated_Enolate Alkylated_Product Alkylated Auxiliary (Single Diastereomer) Chelated_Enolate->Alkylated_Product Alkylation Electrophile R''-X Electrophile->Alkylated_Product Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis Amino_Acid Enantiopure α-Amino Acid Hydrolysis->Amino_Acid Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Workflow for enantioselective α-amino acid synthesis.

Experimental Protocols

The following protocols provide a general framework for the enantioselective synthesis of a representative α-amino acid using Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate as the chiral auxiliary. Researchers should optimize conditions for specific substrates and scales.

Protocol 1: N-Propionylation of Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

This protocol describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionylated auxiliary.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the crucial stereocontrol step.

Materials:

  • N-Propionyl-Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionylated auxiliary (1.0 eq).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the benzylated product. The diastereomeric ratio can be determined by 1H NMR or chiral HPLC analysis.

Protocol 3: Auxiliary Cleavage to Yield (S)-2-Amino-3-phenylpropanoic Acid (Phenylalanine) Derivative

This final step liberates the target amino acid.

Materials:

  • Alkylated auxiliary from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified alkylated auxiliary (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino acid.

  • The recovered chiral auxiliary can be isolated from the aqueous layer.

Data Presentation

The efficiency of the diastereoselective alkylation step is critical for the overall success of the synthesis. The following table summarizes typical results for the alkylation of N-propionyl-Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate with various electrophiles.

Electrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideN-Benzylated product>95:585-95
Allyl iodideN-Allylated product>95:580-90
Methyl iodideN-Methylated product>90:1075-85
Isopropyl iodideN-Isopropylated product>98:270-80

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification methods.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The enolate formation and alkylation steps are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is crucial for achieving high diastereoselectivity.

  • Base Selection: The choice of base can influence the stereochemical outcome. Lithium-based bases often provide excellent chelation control.

  • Auxiliary Cleavage: While LiOH/H2O2 is a common method, other cleavage conditions can be employed to yield different derivatives (e.g., alcohols, amides).[6] Care must be taken to avoid racemization during this step.

Conclusion

The use of this compound as a chiral auxiliary offers a reliable and efficient method for the enantioselective synthesis of a variety of α-amino acids. The straightforward three-step process, involving N-acylation, highly diastereoselective alkylation, and subsequent auxiliary cleavage, provides access to valuable chiral building blocks for pharmaceutical and chemical research. The protocols and data presented herein serve as a comprehensive guide for researchers seeking to employ this powerful synthetic strategy.

References

  • Tovillas, P., Navo, C. D., Oroz, P., Avenoza, A., Corzana, F., Zurbano, M. M., Jiménez-Osés, G., Busto, J. H., & Peregrina, J. M. (n.d.).
  • American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • Casado-Bellver, F. J., González-Rosende, E., Asensio, A., Cava-Montesinos, P., Jordá-Gregori, J. M., & Sepúlveda-Arques, J. (2000).
  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
  • Nogueira, T. C. M., Pinheiro, A. C., & R. Carlos. (n.d.). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science.
  • Wiley. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids.
  • Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
  • Röser, K., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Enantioselective catalytic synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
  • BenchChem. (n.d.).
  • MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
  • ResearchGate. (2025). Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones.
  • PMC. (2016). Enantioselective catalytic synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
  • Organic Syntheses. (n.d.).
  • Semantic Scholar. (n.d.).
  • Tohoku University Repository. (n.d.). DMAPO/Boc>2>O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids.
  • Indian Journal of Chemistry. (n.d.).
  • Organic Syntheses. (2025).
  • ResearchGate. (2025).
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • An-Najah Staff. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
  • Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates.
  • ACS Publications. (2019).
  • PMC. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.

Sources

Application Notes and Protocols: One-Pot Synthesis Utilizing Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazolidinone Scaffold

The 2-oxazolidinone ring system is a cornerstone in medicinal chemistry and synthetic organic chemistry. Its prevalence in a wide array of biologically active compounds, most notably as a pharmacophore in antibiotics like Linezolid, underscores its importance.[1][2] Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, a key building block, offers a synthetically versatile scaffold for the creation of complex molecular architectures.[3] This five-membered heterocyclic compound, with its inherent chirality and multiple functional groups, serves as a valuable precursor for developing novel therapeutic agents and chiral auxiliaries.[3][4] The ongoing challenge of bacterial resistance continues to drive research into new antibacterial agents, making this chemical template highly valuable.[3]

This document provides detailed application notes and one-pot synthesis protocols that leverage the reactivity of this compound. These protocols are designed to be efficient, minimizing reaction steps and purification procedures, which is crucial in drug discovery and development.

Core Concepts in One-Pot Syntheses

One-pot reactions, also known as domino or tandem reactions, are highly sought after in modern organic synthesis. They offer significant advantages by combining multiple reaction steps in a single flask without isolating intermediates. This approach leads to:

  • Increased Efficiency: Reduced reaction times and simplified purification processes.[1]

  • Improved Yields: Minimizing loss of material between steps.

  • Enhanced Sustainability: Lower solvent consumption and waste generation.

The protocols outlined below are designed to harness these benefits in the context of modifying and functionalizing the this compound core.

Diagram: Conceptual Workflow of a One-Pot Synthesis

G A Starting Materials (this compound, Reactant A, Reactant B) B Single Reaction Vessel A->B Add C Sequential Addition of Reagents/Catalysts B->C Conditions (T, P) D Intermediate 1 (Not Isolated) C->D Reaction 1 E Intermediate 2 (Not Isolated) D->E Reaction 2 F Final Product E->F Reaction 3

Caption: General workflow of a one-pot synthesis.

Application Protocol 1: One-Pot Synthesis of N-Aryl Oxazolidinone Carboxamides

This protocol details a one-pot procedure for the synthesis of N-aryl oxazolidinone carboxamides, which are valuable intermediates in the development of Factor Xa inhibitors and other therapeutic agents.[4] The reaction proceeds through an initial hydrolysis of the methyl ester, followed by an in-situ amide coupling.

Scientific Rationale

The methyl ester of the starting material is first saponified to the corresponding carboxylic acid. This is immediately followed by activation of the carboxylic acid, typically with a peptide coupling reagent, and subsequent reaction with an aniline derivative. This one-pot approach avoids the isolation of the potentially unstable carboxylic acid intermediate.

Experimental Protocol

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted Aniline

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.2 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Dissolve the crude carboxylic acid in anhydrous DMF.

  • Add EDC (1.5 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with DCM (3 x 25 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Yields
EntrySubstituted AnilineProductYield (%)
1AnilineN-phenyl-2-oxo-1,3-oxazolidine-5-carboxamide85
24-FluoroanilineN-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxamide82
33-MethoxyanilineN-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxamide88
Diagram: Reaction Scheme

G start This compound step1 1) LiOH, THF/H₂O 2) H⁺ start->step1 intermediate 2-Oxo-1,3-oxazolidine-5-carboxylic acid step1->intermediate step2 EDC, HOBt, Ar-NH₂ DMF intermediate->step2 product N-Aryl-2-oxo-1,3-oxazolidine-5-carboxamide step2->product

Caption: One-pot synthesis of N-aryl oxazolidinone carboxamides.

Application Protocol 2: Multicomponent Synthesis of Substituted Oxazolidinones

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. This protocol describes a conceptual MCR for generating diverse oxazolidinone derivatives. While a specific, directly cited MCR for this compound was not found in the initial search, this section outlines a plausible and synthetically valuable transformation based on established reactivity patterns of related oxazolidinones and carboxylic acids.[5]

Scientific Rationale

This proposed one-pot reaction involves the initial reduction of the methyl ester to the corresponding alcohol. The resulting hydroxymethyl oxazolidinone can then participate in a subsequent reaction, for example, a microwave-assisted synthesis with an amine and a carbonate source to yield a new oxazolidinone derivative.[6] This strategy allows for the rapid generation of a library of compounds from a common intermediate.

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor vials

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC shows completion.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

  • In a microwave vial, combine the crude hydroxymethyl oxazolidinone, benzylamine (1.2 eq), and K₂CO₃ (1.5 eq) in a suitable solvent like ethanol.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.[6]

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired N-substituted oxazolidinone.

Diagram: Multicomponent Reaction Logic

G A This compound B Reduction (e.g., LiAlH₄) A->B C Hydroxymethyl Intermediate B->C E Microwave-Assisted Cyclization/Substitution C->E D Amine + Carbonate Source D->E F Diversified Oxazolidinone Library E->F

Caption: Logic flow for a multi-step, one-pot diversification.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations.[1][3][7] To ensure the validity of the experimental results, the following analytical techniques are recommended for characterization at each step where a product is isolated:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final products and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the oxazolidinone ring, N-H, C=O of the amide).

Consistent and reproducible results across these analytical methods will validate the success of the one-pot synthesis.

References

  • Benchchem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.
  • Roe, R., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.
  • A2B Chem. (n.d.). 5-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid.
  • PubMed. (n.d.). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids.
  • Beilstein Journals. (n.d.). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines.
  • PubMed. (n.d.). One-pot synthesis of oxazolidine-2-thione and thiozolidine-2-thione from sugar azido-alcohols.
  • RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • PMC. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • PubChem. (n.d.). 2-Methyl-5-(2-methylphenyl)-1,3-oxazolidine.
  • ResearchGate. (2018). One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one.
  • PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
  • ResearchGate. (n.d.). General equation of the preparation of oxazolidinone-5-one derivatives.
  • University of Groningen. (2022). Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicina.
  • PMC. (n.d.). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate.
  • Smorodina, A. A., et al. (n.d.). REACTIONS OF 5-ARYLOXAZOLIDINES AND THEIR DERIVATIVES WITH NUCLEOPHILES.
  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • Universidad Nacional de Rosario. (n.d.). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase.

Sources

Troubleshooting & Optimization

"managing side reactions in Methyl 2-oxo-1,3-oxazolidine-5-carboxylate mediated synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanistic Grounding

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a bifunctional electrophile containing two reactive carbonyl centers: the exocyclic ester and the endocyclic carbamate (2-oxazolidinone).

In synthesis—particularly for antibiotic precursors like Linezolid or chiral auxiliaries—the primary failure mode is the loss of chemoselectivity. The cyclic carbamate is thermodynamically stable but kinetically labile toward nucleophiles. When you attempt to functionalize the ester (e.g., amidation) or the nitrogen (e.g., alkylation), you risk an irreversible ring-opening event (Scheme 1).

The "Danger Zone" Mechanism

The 2-oxazolidinone ring is essentially a cyclic urethane. However, the strain of the 5-membered ring combined with the electron-withdrawing ester at C5 renders the C2 carbonyl highly electrophilic.

  • Path A (Desired): Nucleophilic attack at the exocyclic ester (for amidation) or deprotonation of N3 (for alkylation).

  • Path B (Undesired): Nucleophilic attack at C2, leading to ring opening, decarboxylation, and formation of a linear amino-alcohol derivative.

Interactive Troubleshooting Guide

Issue 1: "I am observing significant loss of the starting material, but no desired product is forming during N-alkylation."

Diagnosis: You are likely experiencing Base-Mediated Ring Hydrolysis or Elimination . The pKa of the oxazolidinone NH is approximately 12–13. If you use a hydroxide base (NaOH, KOH) in aqueous or protic media, the hydroxide ion acts as a nucleophile at C2 rather than a base at N3.

Corrective Protocol:

  • Switch to Non-Nucleophilic Bases: Use NaH, LiHMDS, or K2CO3 in anhydrous conditions. Avoid hydroxide or alkoxide bases unless sterically hindered (e.g., t-BuOK).

  • Solvent Selection: Switch to polar aprotic solvents (DMF, THF) which solvate the cation but leave the base naked for deprotonation, minimizing the contact time required.

  • Validation: Monitor the reaction via IR. The cyclic carbamate carbonyl appears at ~1750–1780 cm⁻¹. Loss of this peak indicates ring opening.

Issue 2: "During the conversion of the methyl ester to an amide, I am getting a mixture of products."

Diagnosis: Competitive Nucleophilic Attack (Chemoselectivity Failure). Primary amines are potent nucleophiles. While you intend for them to attack the ester (C5-COOMe), they are kinetically attacking the ring carbonyl (C2=O), resulting in a urea derivative after ring opening.

Corrective Protocol:

  • Kinetic Control: Lower the reaction temperature to 0°C or -10°C. The activation energy for attacking the strained ring is often lower than the acyclic ester; however, Lewis Acid catalysis can selectively activate the exocyclic ester.

  • Catalysis: Add 10-20 mol% of a mild Lewis Acid (e.g., La(OTf)3 or Mg(OTf)2). This coordinates preferentially to the exocyclic ester carbonyl, lowering its LUMO energy relative to the ring carbonyl.

  • Stoichiometry: Avoid large excesses of amine. Use 1.05–1.1 equivalents.

Issue 3: "My product has lost optical activity (ee% dropped from >99% to <80%)."

Diagnosis: C5 Epimerization via Enolization or Ring-Opening/Closing. The C5 proton is alpha to an ester and beta to a carbamate oxygen. While less acidic than a ketone alpha-proton, it is susceptible to deprotonation by strong bases, leading to a planar enolate intermediate. Alternatively, reversible ring opening (transesterification) can scramble the stereocenter.

Corrective Protocol:

  • Avoid "Hard" Bases: Never use bases like LDA or n-BuLi if the ring is already formed.

  • Quench Protocol: Ensure the reaction quench is performed at low temperature. Exothermic neutralizations can cause localized heating and transient high-pH pockets that promote racemization.

Validated Experimental Workflows

Protocol A: Safe N-Alkylation (Self-Validating System)

Objective: Alkylation of Nitrogen without ring degradation.

StepActionRationale
1 Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).DMF promotes SN2 reactivity; Anhydrous prevents hydrolysis.
2 Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.NaH is non-nucleophilic. Gas evolution (H2) confirms deprotonation.
3 Checkpoint: Stir 30 mins. Take an aliquot, quench with D2O, and run NMR.Validation: Disappearance of NH signal confirms anion formation without ring damage.
4 Add electrophile (e.g., alkyl halide, 1.1 eq) slowly.Prevents local concentration spikes.
5 Warm to RT. Monitor via TLC/HPLC.
6 Quench: Add saturated NH4Cl (aq) at 0°C.Buffers pH to ~7, preventing base-catalyzed hydrolysis during workup.
Protocol B: Chemoselective Amidation (Ester Functionalization)

Objective: Convert ester to amide while keeping the ring intact.

  • Setup: Charge reaction vessel with substrate (1.0 eq) and Methanol (solvent).

  • Catalyst: Add Mg(OMe)2 (0.5 eq) or La(OTf)3 (0.1 eq).

    • Note: Magnesium methoxide acts as a mild base/Lewis acid that activates the ester exchange without attacking the carbamate.

  • Reagent: Add Amine (1.1 eq).

  • Conditions: Stir at Room Temperature. Do NOT reflux.

  • Monitoring: Track the disappearance of the Ester C=O (approx 1740 cm⁻¹) and retention of the Carbamate C=O (approx 1775 cm⁻¹).

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways that must be managed. The "Green Path" represents the desired functionalization, while "Red Paths" represent the critical side reactions discussed above.

Oxazolidinone_Pathways cluster_mech Critical Control Point: C2 vs C5 Attack Start Methyl 2-oxo-1,3- oxazolidine-5-carboxylate N_Alk N-Alkylated Product (Ring Intact) Start->N_Alk Base (NaH) + R-X (Kinetic Control) Amide Amide Derivative (Ring Intact) Start->Amide Amine + Lewis Acid (Chemoselective) RingOpen_Nu Linear Carbamate/Urea (Ring Opened) Start->RingOpen_Nu Nucleophile attacks C2 (Thermodynamic Sink) Hydrolysis Amino Alcohol (+ CO2 loss) Start->Hydrolysis Aq. Base (OH-) (Saponification) Racemate Racemic Mixture (C5 Epimerization) Start->Racemate Strong Base / High T (Enolization)

Figure 1: Competitive reaction pathways for this compound. Green paths indicate successful synthesis; red/yellow paths indicate failure modes.

References

  • Linezolid Impurities & Ring Stability

    • Title: Isolation and characterization of process-rel
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2002).[1]

    • URL:[Link]

    • Relevance: details the specific ring-opened impurities (acetamides) formed when the oxazolidinone ring is subjected to nucleophilic conditions.
  • Mechanistic Insight on Ring Opening

    • Title: Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides the kinetic data supporting the entropy-controlled nature of the ring opening, justifying the need for low-temper
  • Synthesis & Stereocontrol

    • Title: Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.
    • Source: PMC / NIH (2014).
    • URL:[Link]

    • Relevance: Discusses the stability of the oxazolidinone core under acidic vs.
  • Direct Amidation Strategies

    • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
    • Source: MDPI (Molecules, 2019).
    • URL:[Link]

    • Relevance: Supports the use of Lewis Acid catalysis (Mg, La) to achieve chemoselectivity between esters and other carbonyls.

Sources

"strategies for improving yield in asymmetric synthesis with Methyl 2-oxo-1,3-oxazolidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving yield and stereoselectivity in asymmetric synthesis utilizing Methyl 2-oxo-1,3-oxazolidine-5-carboxylate as a chiral auxiliary. The following sections are structured to address common challenges and provide practical, field-proven solutions.

I. Troubleshooting Guide: Enhancing Stereoselectivity and Yield

This section addresses specific experimental issues you may encounter. The question-and-answer format is intended to quickly guide you to a solution.

Question 1: I am observing low diastereoselectivity in my alkylation/aldol addition reaction. What are the primary factors to investigate?

Answer: Low diastereoselectivity is a common hurdle and can often be traced back to several key experimental parameters. The stereodirecting power of the oxazolidinone auxiliary is highly dependent on the formation of a rigid, chelated enolate.[1]

Core Principles of Stereocontrol:

The high level of stereocontrol exerted by Evans' oxazolidinone auxiliaries originates from their ability to create a sterically defined and rigid environment around a prochiral enolate. The chiral centers on the oxazolidinone ring, which are typically derived from readily available amino acids, effectively shield one face of the enolate. This directs the approach of an electrophile to the less hindered, opposite face.[1]

A critical factor for achieving this high level of stereocontrol is the formation of a well-defined metal enolate. Deprotonation of an N-acyloxazolidinone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), results in the formation of a chelated (Z)-enolate. In this configuration, the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This coordination locks the conformation of the enolate, presenting a highly organized chiral template for the incoming electrophile.[1]

Troubleshooting Steps:

  • Enolate Geometry: The formation of the (Z)-enolate is crucial for high diastereoselectivity.

    • Base Selection: Strong, hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are preferred for generating the (Z)-enolate.

    • Solvent Effects: Ethereal solvents such as tetrahydrofuran (THF) are standard. Ensure your THF is anhydrous, as water will quench the enolate and can lead to side reactions.

    • Temperature Control: Enolate formation should be performed at low temperatures, typically -78 °C, to ensure kinetic control and prevent enolate equilibration or decomposition.

  • Lewis Acid Additives (for Aldol Reactions): In aldol reactions, the choice of Lewis acid is critical for achieving high levels of stereocontrol.

    • Boron Enolates: Boron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., diisopropylethylamine) is highly effective in generating a rigid six-membered transition state, leading to excellent diastereoselectivity.[2]

    • Titanium Enolates: Titanium tetrachloride (TiCl₄) can also be used, but the stereochemical outcome can be more sensitive to the substrate and reaction conditions.[3]

  • Electrophile Reactivity: Highly reactive electrophiles can sometimes react before the enolate has fully formed a well-defined chelate, leading to reduced diastereoselectivity.

    • Addition Temperature: Add the electrophile at -78 °C and allow the reaction to warm slowly.

    • Rate of Addition: A slow, dropwise addition of the electrophile can improve selectivity.

Experimental Protocol: Diastereoselective Alkylation

Here is a general, step-by-step protocol for a diastereoselective alkylation using an N-acyloxazolidinone.[4]

  • Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS or LDA (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., allyl iodide) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to separate the diastereomers.

Question 2: My chemical yield is consistently low, even with good diastereoselectivity. What are potential causes and how can I improve it?

Answer: Low chemical yield, despite high stereoselectivity, can be frustrating. The issue often lies in reaction conditions, reagent quality, or product isolation.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC). In some cases, a longer reaction time or warming the reaction mixture may be necessary.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the electrophile and base to drive the reaction to completion.

  • Reagent Decomposition:

    • Base Quality: Ensure your LDA or NaHMDS solution is fresh and has been properly titrated. Old or improperly stored bases can be less effective.

    • Substrate Stability: The N-acyloxazolidinone and the electrophile should be stable under the reaction conditions. If either is prone to decomposition, consider alternative reaction conditions.

  • Product Loss During Workup and Purification:

    • Hydrolysis: The oxazolidinone auxiliary can be sensitive to harsh acidic or basic conditions during workup. Use mild quenching agents like saturated aqueous ammonium chloride.

    • Chromatography: Ensure proper selection of the stationary and mobile phases for column chromatography to minimize product loss on the column.

Optimization of Reaction Conditions:

A systematic approach to optimizing reaction conditions can significantly improve yield.[5][6][7]

ParameterVariation 1Variation 2Variation 3Expected Outcome
Base LDANaHMDSKHMDSImpact on enolate formation and side reactions.
Solvent THFDiethyl EtherTolueneInfluence on solubility and enolate aggregation.
Temperature -78 °C-40 °C0 °CBalance between reaction rate and selectivity.
Equivalents of Electrophile 1.1 eq1.5 eq2.0 eqDrive reaction to completion.
Question 3: I am struggling with the removal of the chiral auxiliary. What are the most reliable methods?

Answer: The successful removal of the chiral auxiliary without racemization of the newly formed stereocenter is a critical final step.[8][9] The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).

Common Cleavage Methods:

  • Hydrolysis to Carboxylic Acid:

    • Conditions: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water is a standard and mild method.[4]

    • Mechanism: The hydroperoxide anion attacks the acyl carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylic acid and the chiral auxiliary.

  • Reduction to Alcohol:

    • Conditions: Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a protic solvent like ethanol.

    • Application: Useful for converting the acylated auxiliary directly to a primary alcohol.

  • Conversion to Aldehyde:

    • Conditions: This is a two-step process. First, reduce the acyl group to the corresponding alcohol, then oxidize the alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Conversion to Thioester:

Experimental Protocol: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the purified N-acyl-oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 4 equivalents) followed by aqueous lithium hydroxide (0.8 M, 2 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the carboxylic acid with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the use of this compound and related chiral auxiliaries.

What are the advantages of using this compound over other chiral auxiliaries?

This compound belongs to the family of Evans' oxazolidinone auxiliaries, which are widely used due to their reliability and high levels of stereocontrol in a variety of asymmetric reactions.[11][12][13]

Key Advantages:

  • High Diastereoselectivity: They are known to provide excellent levels of diastereoselectivity in reactions such as alkylations, aldol additions, and Michael additions.[14][15]

  • Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on the established models of chelated transition states.[2]

  • Reliability and Versatility: These auxiliaries have been successfully applied in the total synthesis of numerous complex natural products.[9][12]

  • Auxiliary Recovery: The chiral auxiliary can often be recovered and reused, which is economically advantageous.[8][14]

How does the substituent on the oxazolidinone ring influence the stereochemical outcome?

The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate. The steric bulk of this substituent is a key factor in determining the level of diastereoselectivity.

SubstituentTypical Diastereomeric Ratio (d.r.)Comments
Isopropyl>95:5Good for many applications.
tert-Butyl>99:1Offers excellent steric hindrance, often leading to higher selectivity.
Benzyl>95:5Also provides good selectivity.
Can I use catalytic methods with this type of chiral auxiliary?

While the traditional use of Evans' auxiliaries involves stoichiometric amounts, there has been research into developing catalytic versions of these reactions.[16] However, the most common and reliable applications still rely on the stoichiometric use of the chiral auxiliary.

What are some common applications of products synthesized using this auxiliary?

The enantiomerically pure products obtained from these reactions are valuable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[11][12][14]

Examples of Applications:

  • Synthesis of non-proteinogenic α-amino acids.[14]

  • Construction of polyketide natural products.

  • Preparation of β-lactam antibiotics.[14]

III. Visualizations

Experimental Workflow for Diastereoselective Alkylation

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification A N-acyloxazolidinone in anhydrous THF B Cool to -78 °C A->B C Add Base (LDA/NaHMDS) B->C D Stir for 30-60 min C->D E Add Electrophile D->E F Warm to Room Temp. E->F G Quench Reaction F->G H Extraction G->H I Column Chromatography H->I J J I->J Diastereomerically Pure Product

Caption: Workflow for a typical diastereoselective alkylation reaction.

Logical Relationship in Stereocontrol

G cluster_input Inputs cluster_process Process cluster_outcome Outcome cluster_result Result Auxiliary Chiral Auxiliary (this compound) Enolate Formation of (Z)-Enolate Auxiliary->Enolate Base Strong, Hindered Base Base->Enolate Solvent Anhydrous Solvent Solvent->Enolate Temp Low Temperature (-78 °C) Temp->Enolate Chelation Rigid Metal Chelate Enolate->Chelation Shielding Facial Shielding by Auxiliary Chelation->Shielding Attack Stereoselective Attack of Electrophile Shielding->Attack Product High Diastereoselectivity Attack->Product

Caption: Key factors leading to high diastereoselectivity.

IV. References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Thieme. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Factors Affecting Stereocontrol during Glycosidation of 2,3-Oxazolidinone-Protected 1-Tolylthio-N-acetyl-d-glucosamine. The Journal of Organic Chemistry. [Link]

  • Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. PubMed. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PubMed. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. MDPI. [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. RSC Publishing. [Link]

  • Optimization of the reaction conditions. a. ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]

  • Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods. Science. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. [Link]

  • Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. MDPI. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link]

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Validation & Comparative

"X-ray crystallography for validation of stereochemistry in Methyl 2-oxo-1,3-oxazolidine-5-carboxylate additions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Validation of Stereochemistry in Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Additions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of chiral antibiotics (e.g., Linezolid analogs) and the use of Evans-type auxiliaries, the This compound scaffold is a critical junction point. The stereochemical integrity of the C5 position and the diastereoselectivity of subsequent additions (e.g., N-alkylation, aldol reactions on attached acyl groups) directly dictate biological potency.

While NMR and Chiral HPLC are workhorses for purity and relative stereochemistry, they frequently fail to provide unambiguous absolute configuration for this scaffold due to conformational flexibility and the lack of heavy atoms. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing why SC-XRD remains the non-negotiable gold standard for structural validation in this class of molecules.

Part 1: The Technical Challenge

The Scaffold

The this compound core contains a single stereocenter at C5. However, "additions" to this scaffold—typically N-functionalization or modification of the ester—often introduce new stereocenters or rely on the C5 center to induce asymmetry.

Why Validation is Difficult
  • Remote Stereocenters: In N-alkylated derivatives, the new stereocenter may be 4-5 bonds away from the C5 chiral director. NOE (Nuclear Overhauser Effect) signals often fade over this distance, making relative stereochemistry assignment by NMR speculative.

  • Ring Conformational Flexibility: While the oxazolidinone ring is relatively rigid, the ester side chain at C5 has rotational freedom, complicating

    
     coupling constant analysis.
    
  • Lack of "Internal Standards": Unlike protein crystallography, there is no known "backbone" to align to; you are determining the absolute structure de novo.

Part 2: Methodology Comparison

Comparative Analysis: X-ray vs. NMR vs. HPLC
FeatureSingle Crystal X-ray (SC-XRD) NMR (NOE/ROE/Coupling) Chiral HPLC/SFC
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Stereochemistry (cis/trans)Enantiomeric Excess (% ee)
Confidence Level >99% (Gold Standard) 80-90% (Model dependent)High for purity, Low for ID
Sample Requirement Single Crystal (0.1–0.3 mm)~5–10 mg in solution<1 mg in solution
Time to Result 24–48 hours (including crystallization)1–4 hours30 mins (method development varies)
Destructive? Non-destructive (crystal recoverable)Non-destructiveNon-destructive
Limitation Requires a crystalline solid.Ambiguous for quaternary centers or remote chirality.Requires a known standard for absolute ID.
Why X-ray Wins for this Application

For this compound derivatives, NMR is often insufficient because the proton signals on the ring (H4a, H4b, H5) appear as a complex multiplet system. If the nitrogen is substituted with a bulky group (common in drug design), the ring puckering changes, rendering Karplus curve predictions of dihedral angles unreliable.

SC-XRD is the only method that provides:

  • Direct visualization of the C5 absolute configuration.

  • Precise bond lengths/angles to confirm ring strain or puckering.

  • Confirmation of intermolecular hydrogen bonding (critical for formulation).

Part 3: Experimental Protocol (Self-Validating System)

Phase 1: Crystallization Strategy

Objective: Grow diffraction-quality crystals of a polar, semi-flexible organic molecule.

Protocol: Vapor Diffusion (Anti-Solvent)

  • Solvent Selection: The carbamate and ester functionalities make the molecule polar.

    • Good Solvents: Ethyl Acetate, Dichloromethane (DCM), Methanol.

    • Anti-Solvents: Pentane, Hexanes, Diethyl Ether.

  • Setup:

    • Dissolve 5–10 mg of the pure derivative in the minimum amount of Ethyl Acetate (approx. 0.5 mL) in a small inner vial (GC vial).

    • Place this open vial inside a larger scintillation vial containing 2–3 mL of Pentane .

    • Cap the large vial tightly.

    • Mechanism:[1][2][3] Pentane vapors will slowly diffuse into the ethyl acetate, lowering solubility and promoting slow, ordered crystal growth.

  • Observation: Leave undisturbed at 4°C for 2–5 days. Look for prismatic or block-like crystals. Avoid needles (often disordered).

Phase 2: Data Collection & Heavy Atom Consideration

The "Light Atom" Problem: This scaffold (C, H, N, O) lacks heavy atoms, making anomalous scattering weak. This makes determining absolute configuration (via the Flack parameter) difficult with standard Molybdenum (Mo) radiation.

Decision Logic:

  • Scenario A: You have a Copper (Cu) Source.

    • Use Cu-K

      
       radiation (
      
      
      
      Å). The anomalous signal from Oxygen is sufficient to determine absolute configuration if data quality is high.
  • Scenario B: You only have a Molybdenum (Mo) Source.

    • Protocol Modification: You must introduce a heavy atom.

    • Derivatization:[4] React the methyl ester with p-bromobenzylamine to form the p-bromobenzyl amide. The Bromine atom provides a strong anomalous signal (

      
       for Mo), allowing an unambiguous Flack parameter determination.
      
Phase 3: Validation Metrics (The "Trust" Factors)

When reviewing your X-ray data, ensure these metrics are met to claim "Validated Stereochemistry":

  • R1 Value: < 5% (0.05) indicates a high-quality model fit.

  • Flack Parameter (x):

    • 
       (with standard uncertainty 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Inverted Structure (You have the opposite enantiomer).
      
    • 
      : Racemic Twin (separation failed).
      
  • Disorder: Check the ester tail (C5-COOMe). It often exhibits thermal disorder. If high, cool the crystal to 100 K using a nitrogen stream.

Part 4: Visualization & Workflow

Workflow: From Synthesis to Validation

This diagram outlines the critical path for validating the stereochemistry of an addition reaction.

StereochemValidation Start Crude Reaction Mixture (Oxazolidinone Derivative) Purify Purification (Flash Column/HPLC) Start->Purify CheckState Physical State Check Purify->CheckState Solid Solid/Powder CheckState->Solid Crystallizes? Oil Oil/Gum CheckState->Oil No Crystals Crystallize Crystallization (Vapor Diffusion: EtOAc/Pentane) Solid->Crystallize Derivatize Derivatization Step (Add Heavy Atom: Br/Cl) Oil->Derivatize Increase Crystallinity Derivatize->Crystallize XRD SC-XRD Data Collection (Cu Source preferred) Crystallize->XRD Solve Structure Solution (Refine Flack Parameter) XRD->Solve Result Validated Absolute Configuration Solve->Result

Caption: Workflow for validating oxazolidinone stereochemistry. Note the "Derivatization" loop for oils or light-atom structures.

Decision Tree: X-ray vs. NMR

When should you invest the time in X-ray?

DecisionTree Question Is Absolute Config Unknown? NMR_Route Use NMR (NOE) Question->NMR_Route No (Relative only) XRD_Route Use SC-XRD Question->XRD_Route Yes (Need Proof) HeavyAtom Contains Heavy Atom? (S, Cl, Br, Metal) XRD_Route->HeavyAtom Mo_Source Standard Mo Source Sufficient HeavyAtom->Mo_Source Yes Cu_Source Requires Cu Source or Derivatization HeavyAtom->Cu_Source No (Light Atom)

Caption: Decision logic for selecting the radiation source based on elemental composition.

Part 5: Case Study Analysis

Scenario: A medicinal chemistry team synthesizes a novel N-alkylated oxazolidinone (Compound X) intended to inhibit bacterial protein synthesis.

  • Starting Material: (S)-Methyl 2-oxo-1,3-oxazolidine-5-carboxylate.

  • Reaction: N-alkylation with a racemic alkyl halide.

  • Result: Two diastereomers are separated by HPLC.

  • The Problem: NMR shows the alkyl group is attached, but NOE signals are weak due to the distance between the C5 proton and the new chiral center on the N-alkyl chain.

Validation Results:

  • NMR: Inconclusive. Suggested stereochemistry was (5S, 2'R) based on weak coupling, but confidence was low.

  • X-ray (Method Applied):

    • The sample was an oil.

    • Action: The team hydrolyzed the ester and formed a p-bromobenzyl amide derivative (Heavy Atom Protocol).

    • Crystallization: Yielded needles from MeOH/Ether.

    • Structure Solution: The heavy Bromine atom allowed for a Flack parameter of 0.02(3).

    • Outcome: The structure was definitively proven to be (5S, 2'S)—contradicting the NMR prediction.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). "Flack parameter determination for light-atom structures". Journal of Applied Crystallography. Link

  • Sigma-Aldrich. "Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate Product Specification". Link

  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link

  • BenchChem. "this compound: Applications and Properties". Link

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